molecular formula C15H20NO3P B12571803 Diethyl [amino(naphthalen-1-yl)methyl]phosphonate CAS No. 189180-15-2

Diethyl [amino(naphthalen-1-yl)methyl]phosphonate

Cat. No.: B12571803
CAS No.: 189180-15-2
M. Wt: 293.30 g/mol
InChI Key: AWPSOQZTGXQLCP-UHFFFAOYSA-N
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Description

Diethyl [amino(naphthalen-1-yl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring, an amino group, and a phosphonate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [amino(naphthalen-1-yl)methyl]phosphonate typically involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC). This method uses diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . The reaction proceeds with high regioselectivity and excellent yield under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction. This process requires careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [amino(naphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [amino(naphthalen-1-yl)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [amino(naphthalen-1-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The compound can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes . This interaction can disrupt the normal function of the enzyme, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [amino(naphthalen-1-yl)methyl]phosphonate is unique due to its combination of a naphthalene ring, an amino group, and a phosphonate ester

Properties

CAS No.

189180-15-2

Molecular Formula

C15H20NO3P

Molecular Weight

293.30 g/mol

IUPAC Name

diethoxyphosphoryl(naphthalen-1-yl)methanamine

InChI

InChI=1S/C15H20NO3P/c1-3-18-20(17,19-4-2)15(16)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,15H,3-4,16H2,1-2H3

InChI Key

AWPSOQZTGXQLCP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC2=CC=CC=C21)N)OCC

Origin of Product

United States

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